molecular formula C11H10FN3OS B8300872 2-Fluoro-5-(2-(methylthio)pyrimidin-4-yloxy)benzenamine

2-Fluoro-5-(2-(methylthio)pyrimidin-4-yloxy)benzenamine

Cat. No. B8300872
M. Wt: 251.28 g/mol
InChI Key: DRIFPQFAWTZUEY-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

In DMA (10 mL) was placed 3-amino-4-fluorophenol (500 mg, 3.93 mmol), potassium t-butoxide (441 mg, 3.93 mmol) and 4-chloro-2-(methylthio)pyrimidine (632 mg, 3.93 mmol). The mixture was warmed to 50° C. and stirred overnight. The mixture was cooled to RT and diluted with water (30 mL), extracted with ethyl acetate (2×25 mL) and the combined organic phases washed with brine, dried (Na2SO4) and concentrated to yield a dark oil. The oil was purified by column chromatography to yield 2-fluoro-5-(2-(methylthio)pyrimidin-4-yloxy)benzenamine (841 mg, 85% yield) as an oil which was used without further purification. MS (ESI) m/z: 252.0 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Quantity
632 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([S:23][CH3:24])[N:18]=1>CC(N(C)C)=O.O>[F:8][C:7]1[CH:6]=[CH:5][C:4]([O:9][C:17]2[CH:22]=[CH:21][N:20]=[C:19]([S:23][CH3:24])[N:18]=2)=[CH:3][C:2]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C=CC1F)O
Step Two
Name
Quantity
441 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
632 mg
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
the combined organic phases washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a dark oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC1=NC(=NC=C1)SC)N
Measurements
Type Value Analysis
AMOUNT: MASS 841 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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